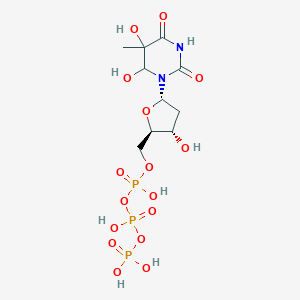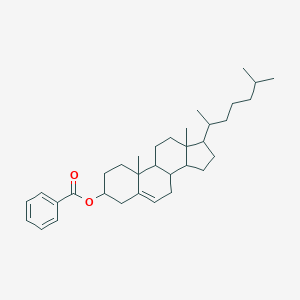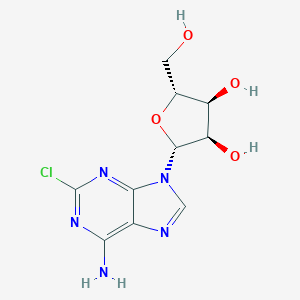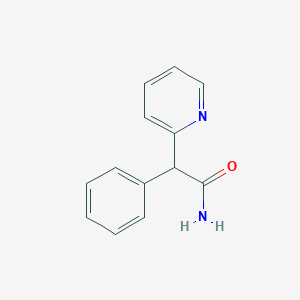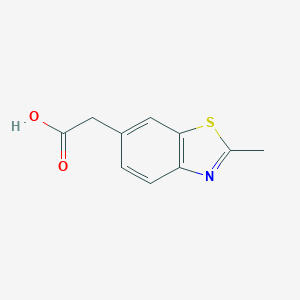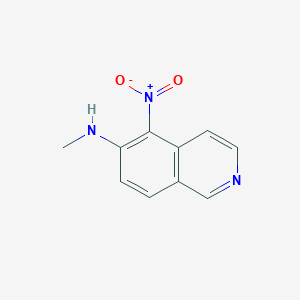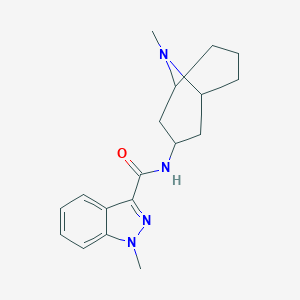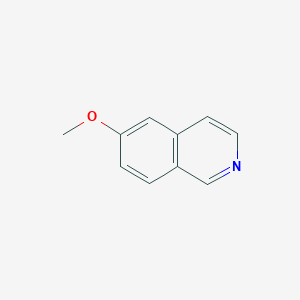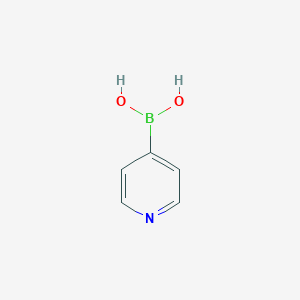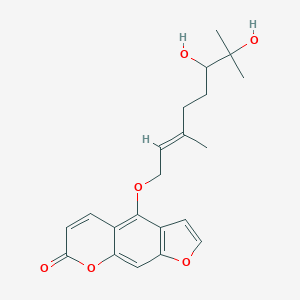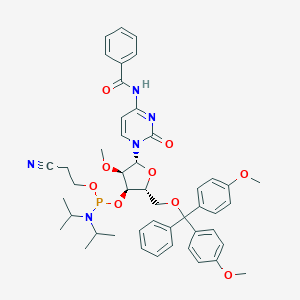![molecular formula C12H17N3O3S B027357 N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide CAS No. 100318-71-6](/img/structure/B27357.png)
N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives related to N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide involves several key steps, including the sulfonation and alkylation of piperazine. Khan et al. (2019) synthesized a series of sulfonamides and alkylated piperazine derivatives demonstrating potential biological activities, indicating a methodological approach to synthesizing related compounds (Khan et al., 2019).
Molecular Structure Analysis
Berredjem et al. (2010) conducted a detailed study on the crystal structure of a closely related compound, 4-Phenyl-piperazine-1-sulfonamide, using X-ray crystallography. This analysis provides valuable insights into the molecular structure and arrangement, which are crucial for understanding the chemical behavior and properties of N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide (Berredjem et al., 2010).
Chemical Reactions and Properties
The reactivity and chemical properties of N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide derivatives are explored through their potential as antibacterial, antifungal, and anthelmintic agents. The work by Abbasi et al. (2014) on N-substituted derivatives highlights the compound's versatility and potential in chemical reactions, indicating a broad spectrum of biological activity and application (Abbasi et al., 2014).
Physical Properties Analysis
Analyzing the physical properties, such as solubility, melting point, and crystalline structure, provides insights into the compound's behavior under various conditions. Kumar et al. (2007) synthesized and characterized 1-Benzhydryl-4-phenylmethane Sulfonyl Piperazine, offering a basis for understanding the physical characteristics of similar compounds (Kumar et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability, and functional group behavior, are crucial for the compound's application in synthesis and potential biological roles. Boddu et al. (2018) investigated the synthesis, anticancer activity, and docking studies of N-phenyl derivatives, shedding light on the chemical properties and interactions of related compounds (Boddu et al., 2018).
Aplicaciones Científicas De Investigación
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . As a result, numerous methods have been reported for the synthesis of substituted piperazines .
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions .
Propiedades
IUPAC Name |
N-(4-piperazin-1-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-10(16)14-11-2-4-12(5-3-11)19(17,18)15-8-6-13-7-9-15/h2-5,13H,6-9H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBMCJNYWPOZKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360692 | |
| Record name | N-[4-(Piperazine-1-sulfonyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide | |
CAS RN |
100318-71-6 | |
| Record name | N-[4-(Piperazine-1-sulfonyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Losartan 3-[(nitrooxy)methyl]benzoate](/img/structure/B27277.png)
